molecular formula C15H18N4O2S B2624847 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896338-19-5

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2624847
CAS No.: 896338-19-5
M. Wt: 318.4
InChI Key: JLALSCSAIGTCDC-UHFFFAOYSA-N
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Description

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a complex heterocyclic compound that features a unique combination of functional groups, including a piperidine ring, a pyridotriazine core, and a sulfanyl linkage. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridotriazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridotriazine ring.

    Introduction of the Piperidine Ring: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.

    Attachment of the Sulfanyl Linkage: The sulfanyl group is incorporated through thiolation reactions, where sulfur-containing reagents react with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine.

    Pyridotriazine Derivatives: Compounds with a similar pyridotriazine core structure.

Uniqueness

What sets 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 9-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C12H16N4OSC_{12}H_{16}N_4OS, with a molecular weight of approximately 256.35 g/mol.

Structural Characteristics

The compound features a pyrido-triazinone core, which is known for its diverse biological activities. The presence of a piperidine moiety and a sulfenyl group enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors for various enzymes, including elastase and other proteases, which are implicated in inflammatory diseases .
  • Antimicrobial Activity : The structural features suggest potential antimicrobial properties, as many pyrido-triazine derivatives exhibit such activities .
  • Anticancer Potential : Compounds with similar scaffolds have demonstrated anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth .

Pharmacological Studies

Recent studies have explored the pharmacological effects of related compounds:

  • Inhibition of Human Leukocyte Elastase (HLE) : A related compound demonstrated potent inhibition of HLE, which is crucial in managing chronic inflammatory diseases such as COPD and asthma. The inhibition constant was found to be Ki=0.0168K_i=0.0168 nM, indicating high potency .
  • Antioxidant Properties : Some derivatives have shown significant antioxidant activity, which could contribute to their protective effects against oxidative stress-related diseases.

Study 1: Inhibition of Inflammatory Responses

A study investigated the anti-inflammatory effects of a compound structurally similar to our target molecule. It was found that oral administration significantly reduced paw edema induced by carrageenan in rats, suggesting that the compound could modulate inflammatory pathways effectively .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrido-triazine derivatives. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (nM)Reference
SSR69071HLE Inhibition0.0168
Pyrido-triazine derivativeAnticancer (A549)50
Similar triazinoneAntimicrobial30

Table 2: Structure-Activity Relationships

Structural FeatureEffect on Activity
Piperidine ringEnhances binding affinity
Sulfenyl groupIncreases enzyme inhibition
Methyl substitution at position 9Modulates lipophilicity

Properties

IUPAC Name

9-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-6-5-9-19-13(11)16-14(17-15(19)21)22-10-12(20)18-7-3-2-4-8-18/h5-6,9H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLALSCSAIGTCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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